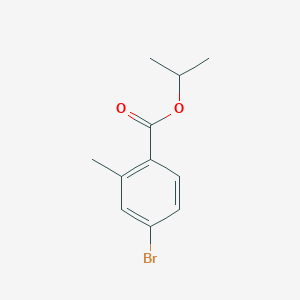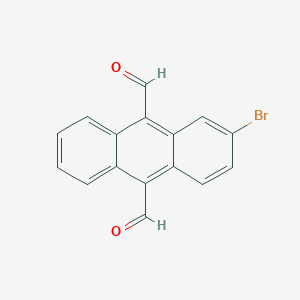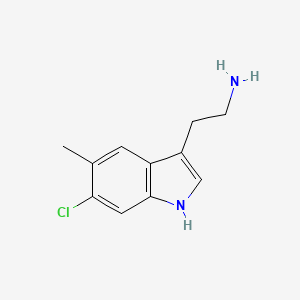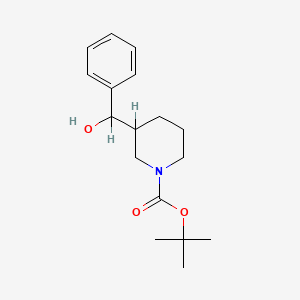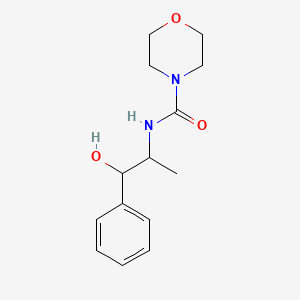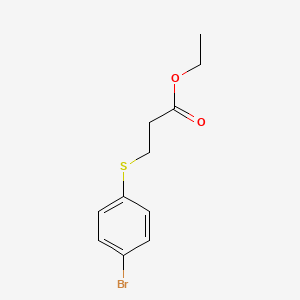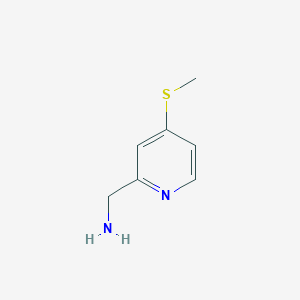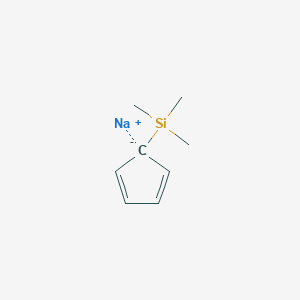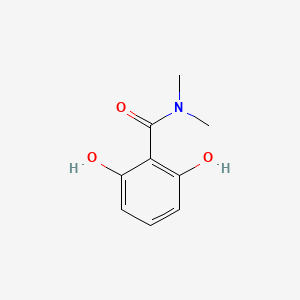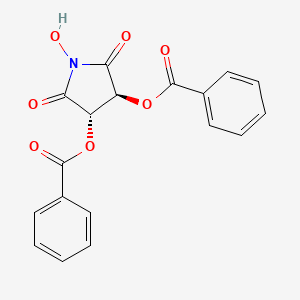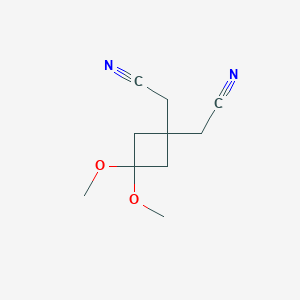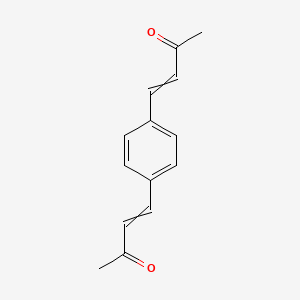
4,4'-Benzene-1,4-diylbisbut-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Benzene-1,4-diylbisbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a benzene ring substituted with but-3-en-2-one groups at the 4 and 4’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one typically involves the reaction of benzene-1,4-dicarbaldehyde with but-3-en-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,4’-Benzene-1,4-diylbisbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the enone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
科学研究应用
4,4’-Benzene-1,4-diylbisbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one involves its interaction with various molecular targets. The enone groups can act as Michael acceptors, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, potentially altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
4,4’-Biphenyl: Similar in having a benzene ring structure but lacks the enone groups.
4,4’-Dibromo-1,1’-biphenyl: Contains halogen substituents instead of enone groups.
4,4’-Diaminobiphenyl: Contains amino groups instead of enone groups.
Uniqueness
4,4’-Benzene-1,4-diylbisbut-3-en-2-one is unique due to the presence of enone groups, which impart distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for applications in organic synthesis and materials science.
属性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
4-[4-(3-oxobut-1-enyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C14H14O2/c1-11(15)3-5-13-7-9-14(10-8-13)6-4-12(2)16/h3-10H,1-2H3 |
InChI 键 |
HMMREUHYFATSFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=CC=C(C=C1)C=CC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
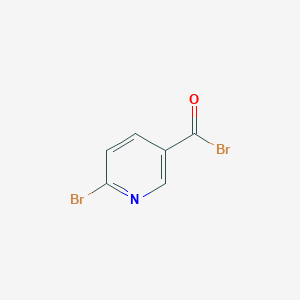
![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carbonitrile](/img/structure/B8524408.png)
